![molecular formula C26H28N2O3S B2431571 3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 637747-37-6](/img/structure/B2431571.png)
3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one
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Overview
Description
The compound “3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and a chromen-4-one ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzothiazole ring, for example, might undergo reactions such as S-N coupling or S-oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point and solubility, would likely be determined using standard laboratory techniques .
Scientific Research Applications
Antioxidant Potential
The compound shows significant antioxidant activities. In a study, a derivative of this compound demonstrated high antioxidant activities with scavenging activity reaching 80% at a concentration of 1000 μg/mL, comparable to vitamin C's 92% DPPH radical scavenging activity at the same concentration (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Synthesis Techniques
There have been unusual and unexpected synthesis techniques observed for related compounds, offering new approaches for preparation via benzopyran ring opening. This highlights the compound's chemical versatility and potential for varied synthetic applications (Kavitha, Srikrishna, Sridhar, & Aparna, 2018).
Antimicrobial Applications
Coumarin-thiazole derivatives, closely related to the compound , have been reported to exhibit significant biological activity. They show potential when incorporated into polymers and polymer composites, imparting antimicrobial activity. For example, a study demonstrated that polyurethane varnishes containing a derivative of this compound exhibited very good antimicrobial effects (El‐Wahab et al., 2014).
Chemical Structure and Reactivity
Studies on the synthesis, reactivity, and characterization of similar compounds have been conducted, providing insights into their chemical structure and potential applications in various fields (Abdelhamid & Abdelaziz, 2007).
Antibacterial and Cytotoxic Properties
A series of derivatives have been synthesized and evaluated for their antibacterial activity and cytotoxicity. Most compounds exhibited promising antibacterial activity against selected strains, and some showed significant cytotoxicity in preliminary studies, indicating potential for medical applications (Shankar et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-4-16-12-17-23(30)19(25-27-20-8-5-6-9-21(20)32-25)14-31-24(17)18(22(16)29)13-28-11-7-10-26(2,3)15-28/h5-6,8-9,12,14,29H,4,7,10-11,13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEBBTIKYOWPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCC(C3)(C)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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